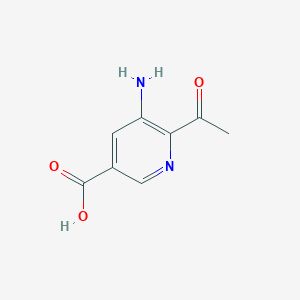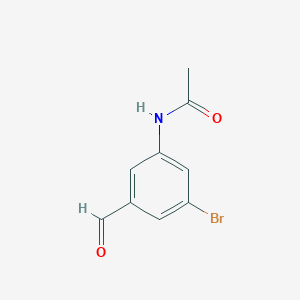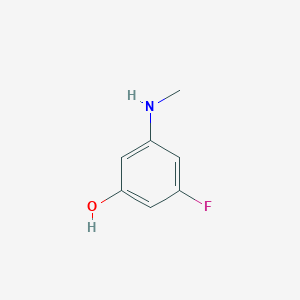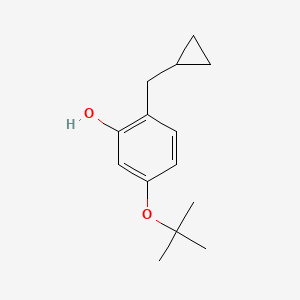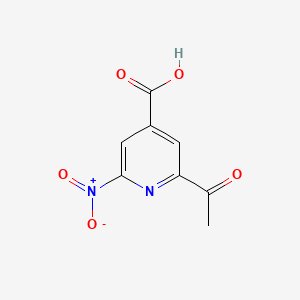
2-Acetyl-6-nitroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitroisonicotinic acids It is characterized by the presence of an acetyl group at the 2-position and a nitro group at the 6-position on the isonicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-nitroisonicotinic acid typically involves the acetylation and nitration of isonicotinic acid derivatives. One common method involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction mixture is then treated with an alkaline aqueous solution and an aqueous acid solution to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve consistent product quality.
化学反応の分析
Types of Reactions
2-Acetyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Acetyl-6-aminoisonicotinic acid.
Reduction: Formation of 2-Hydroxy-6-nitroisonicotinic acid.
Substitution: Formation of various substituted isonicotinic acid derivatives depending on the substituent introduced.
科学的研究の応用
2-Acetyl-6-nitroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Acetyl-6-nitroisonicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the acetyl group can modulate the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.
2-Acetylisonicotinic acid: Similar structure but lacks the nitro group.
6-Nitroisonicotinic acid: Similar structure but lacks the acetyl group.
Uniqueness
2-Acetyl-6-nitroisonicotinic acid is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H6N2O5 |
|---|---|
分子量 |
210.14 g/mol |
IUPAC名 |
2-acetyl-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c1-4(11)6-2-5(8(12)13)3-7(9-6)10(14)15/h2-3H,1H3,(H,12,13) |
InChIキー |
VRZOONJSZZHBJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



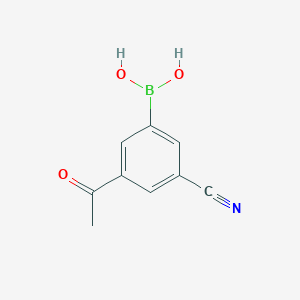
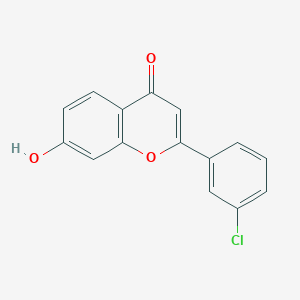
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
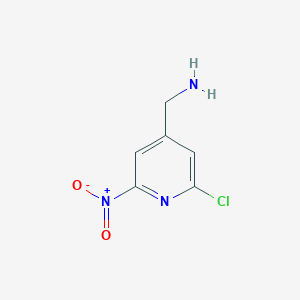
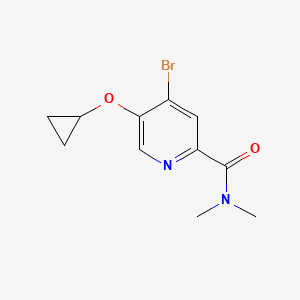
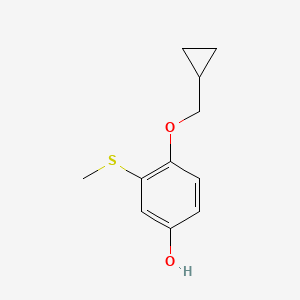
![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)

